molecular formula C5H7BrN2O B2813709 2-(3-Bromo-1H-pyrazol-1-yl)ethanol CAS No. 1233525-80-8

2-(3-Bromo-1H-pyrazol-1-yl)ethanol

Cat. No.: B2813709
CAS No.: 1233525-80-8
M. Wt: 191.028
InChI Key: SAHRWYGGGKIOHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromo-1H-pyrazol-1-yl)ethanol is a brominated pyrazole derivative featuring an ethanol substituent at the pyrazole ring’s 1-position and a bromine atom at the 3-position. This compound is listed as a specialty chemical by CymitQuimica (Ref: 10-F785199) and is structurally characterized by the -CH₂CH₂OH group attached to the heterocyclic core . Its molecular formula is inferred to be C₅H₇BrN₂O based on analogous compounds (e.g., (3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol, C₅H₇BrN₂O) . The ethanol moiety enhances hydrophilicity, making it distinct from esters or aromatic derivatives in solubility and reactivity.

Properties

IUPAC Name

2-(3-bromopyrazol-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O/c6-5-1-2-8(7-5)3-4-9/h1-2,9H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHRWYGGGKIOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1Br)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233525-80-8
Record name 2-(3-bromo-1H-pyrazol-1-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-1H-pyrazol-1-yl)ethanol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors. For instance, the reaction of 3-bromo-1H-pyrazole with ethylene oxide in the presence of a base can yield this compound. The reaction typically requires mild conditions and can be carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process can be optimized to achieve high yields and purity by controlling parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-1H-pyrazol-1-yl)ethanol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions to form the corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Major Products

    Substitution: 2-(3-Amino-1H-pyrazol-1-yl)ethanol or 2-(3-Mercapto-1H-pyrazol-1-yl)ethanol.

    Oxidation: 2-(3-Bromo-1H-pyrazol-1-yl)acetaldehyde or 2-(3-Bromo-1H-pyrazol-1-yl)acetic acid.

    Reduction: 2-(3-Bromo-1H-pyrazol-1-yl)ethanamine or this compound.

Scientific Research Applications

2-(3-Bromo-1H-pyrazol-1-yl)ethanol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.

    Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The ethanol group may also contribute to the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Table 1: Molecular Properties

Compound Molecular Weight Polar Groups logP (Estimated)
This compound 191.03 g/mol -OH ~0.5
Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate 233.06 g/mol -COOEt ~1.8
3-(3-Bromo-1H-pyrazol-1-yl)propanoic acid 219.04 g/mol -COOH ~0.1

Biological Activity

2-(3-Bromo-1H-pyrazol-1-yl)ethanol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the 3-position of the pyrazole ring and an ethanol group attached to the 2-position, making it a unique candidate for various biological studies.

  • Chemical Formula : C5_5H7_7BrN2_2O
  • Molecular Weight : 195.03 g/mol
  • CAS Number : 1233525-80-8

The specific biological targets and mechanisms of action for this compound are not fully elucidated. However, as a pyrazole derivative, it is hypothesized to interact with various biological systems through:

  • Enzyme Inhibition : Potentially inhibiting specific enzymes involved in metabolic pathways.
  • Receptor Binding : Interacting with receptors that modulate cellular responses.
  • Gene Expression Modulation : Influencing transcription factors or signaling pathways that regulate gene expression.

Biological Activities

Research indicates that compounds in the pyrazole class exhibit a range of biological activities, including:

  • Antitumor Activity : Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : These compounds may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
  • Antiviral Properties : Some studies suggest potential efficacy against viral infections.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundStructure CharacteristicsNotable Biological Activity
2-(4-Bromo-1H-pyrazol-1-yl)ethanolBromine at the 4-positionSimilar anti-inflammatory properties
2-(3-Chloro-1H-pyrazol-1-yl)ethanolChlorine instead of bromineEnhanced antiviral activity
2-(3-Bromo-1H-imidazol-1-yl)ethanolImidazole ring instead of pyrazoleDifferent receptor interactions

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of pyrazole derivatives, including this compound:

  • Synthesis and Cytotoxicity Studies :
    • A study synthesized various pyrazole derivatives and evaluated their cytotoxic effects on cancer cell lines. The results indicated that modifications at the bromine position significantly influenced cytotoxicity profiles, suggesting that this compound could be a lead compound for further development .
  • Enzyme Inhibition Studies :
    • Research has indicated that certain pyrazole derivatives can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in cells. Although specific data for this compound is limited, its structural similarities suggest potential for similar inhibitory effects .
  • Antiviral Activity :
    • In related studies, compounds featuring the pyrazole moiety demonstrated antiviral properties against various viruses. The presence of halogens like bromine has been associated with enhanced activity against viral targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.